Binding Affinity Advantage Over CHIR-99021: 16-Fold Higher Potency at GSK-3β
A 1070722 exhibits a Ki of 0.6 nM for GSK-3β, while CHIR-99021 (Laduviglusib), one of the most widely used GSK-3 inhibitors in stem cell and Wnt signaling research, has a reported Ki of 9.8 nM for human GSK-3β . This represents an approximately 16-fold higher binding affinity for A 1070722. Although CHIR-99021 demonstrates superior broad kinase selectivity (>500-fold over CDC2 and ERK2 versus >50-fold for A 1070722 over CDK family members), A 1070722 provides substantially greater target engagement at lower concentrations, which is critical for applications where minimizing off-target effects from high compound concentrations is desired [1]. It should be noted that these values were generated in different assay systems and represent cross-study comparisons rather than direct head-to-head data.
| Evidence Dimension | Binding affinity (Ki) for GSK-3β |
|---|---|
| Target Compound Data | Ki = 0.6 nM (A 1070722) |
| Comparator Or Baseline | Ki = 9.8 nM (CHIR-99021 / Laduviglusib) |
| Quantified Difference | ~16-fold higher affinity for A 1070722 |
| Conditions | Recombinant human GSK-3β; biochemical kinase assay (separate studies, cross-study comparison) |
Why This Matters
For researchers requiring maximal GSK-3 target engagement at low nanomolar concentrations—such as in neuronal systems where high compound concentrations may be cytotoxic—A 1070722's 16-fold potency advantage over CHIR-99021 can be decisive for experimental design and procurement selection.
- [1] Ring DB, et al. Selective glycogen synthase kinase 3 inhibitors potentiate insulin activation of glucose transport and utilization in vitro and in vivo. Diabetes. 2003;52(3):588-595. [Original characterization of CHIR-99021 selectivity profile] View Source
